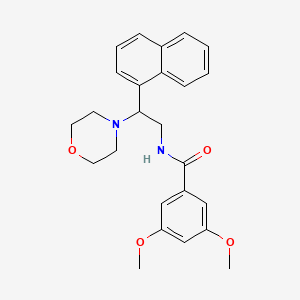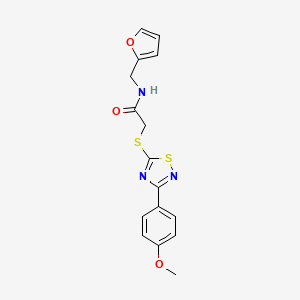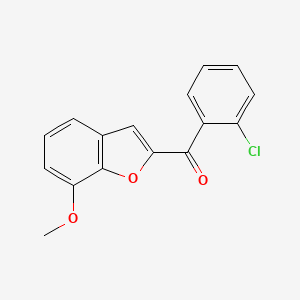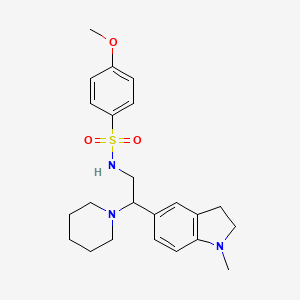
3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate” is a complex organic compound. It appears to contain a phenyl ring (a benzene ring with a substituent), a bromo group (Br), a methoxy group (OCH3), and a sulfonate group (SO3H). These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromo, methoxy, and sulfonate groups would all be attached to the phenyl ring, but without specific information, it’s difficult to determine their exact positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate” would depend on factors like its molecular structure and the nature of its functional groups. For example, the presence of a sulfonate group might make the compound highly polar and soluble in water .Applications De Recherche Scientifique
Neighboring Methoxyl Participation in Solvolytic Nucleophilic Substitution
Studies have explored the role of methoxyl groups in facilitating solvolytic nucleophilic substitution reactions. Specifically, methoxyl groups adjacent to sulfonate esters, similar to the structure of 3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate, have been shown to assist in solvolysis through anchimeric assistance. This process involves the formation of cyclic oxonium ion intermediates, leading to variations in the reaction pathways and products depending on the position and presence of methoxyl groups (Winstein, Allred, Heck, & Glick, 1958).
Antioxidant Activity of Bromophenols
Research on marine red algae has identified a range of bromophenols, structurally related to 3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate, exhibiting significant antioxidant properties. These compounds demonstrate potential in preventing oxidative deterioration in food, suggesting possible applications in food preservation and as natural antioxidants (Li, Li, Gloer, & Wang, 2011).
Alzheimer’s Disease Therapeutics
A study on sulfonamides derived from 4-methoxyphenethylamine highlighted the potential of these compounds in treating Alzheimer’s disease. The research demonstrated that specific sulfonamide derivatives exhibit inhibitory activity against acetylcholinesterase, a target enzyme in Alzheimer’s disease management, suggesting a therapeutic application for related sulfonate compounds (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).
Inhibitors for Tumor-Associated Isozymes
Halogenated sulfonamides, akin to 3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate, have been synthesized and evaluated as inhibitors for carbonic anhydrase IX, a tumor-associated isozyme. The findings propose a framework for developing potent and selective inhibitors that could serve as antitumor agents, underscoring the compound's relevance in cancer research (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).
Chemiluminescence in Organic Chemistry
The synthesis and study of sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes, related to the structural motif of 3-Acetylphenyl 5-bromo-2-methoxybenzene-1-sulfonate, have contributed to understanding base-induced chemiluminescence. This research has implications for the development of chemiluminescent materials and probes in biochemical and analytical applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Propriétés
IUPAC Name |
(3-acetylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO5S/c1-10(17)11-4-3-5-13(8-11)21-22(18,19)15-9-12(16)6-7-14(15)20-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXMAZOJTZSCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2842605.png)

![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)


![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)


![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)


![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)